

An In-depth Technical Guide to p-Terphenyl Compounds from Marine Fungi

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peniterphenyl A*

Cat. No.: *B12420306*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-terphenyl compounds isolated from marine-derived fungi, focusing on their chemical diversity, biological activities, and the methodologies used for their study. The unique and often extreme conditions of the marine environment foster the production of novel secondary metabolites, and the p-terphenyls are a prominent class of compounds demonstrating significant therapeutic potential.

Overview of p-Terphenyl Compounds from Marine Fungi

p-Terphenyls are a class of aromatic compounds characterized by a central benzene ring substituted with two phenyl groups.^[1] Those isolated from marine fungi, particularly from the genera *Aspergillus* and *Penicillium*, exhibit a wide range of structural modifications, including varying degrees of hydroxylation, methoxylation, and prenylation.^{[1][2]} These structural variations contribute to their diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.^[3]

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of various p-terphenyl compounds isolated from marine fungi.

Table 1: Cytotoxic Activity of p-Terphenyl Compounds

Compound	Fungal Source	Cancer Cell Line	IC50 (μM)	Reference
3,3'-dihydroxy-terphenyllin	Aspergillus candidus	Hela, Eca-109, Bel-7402, PANC-1	5.5 - 9.4	[4] [5]
4"-deoxy-terphenyllin	Aspergillus candidus	Hela, Eca-109, Bel-7402, PANC-1	5.5 - 9.4	[4] [5]
Asperterphenyllin G	Aspergillus candidus LDJ-5	Nine cell lines	0.4 - 1.7	[6] [7]
4"-deoxyterprenin	Aspergillus candidus HM5-4	K562, BEL-7402, SGC-7901, A549, HeLa	3.32 - 60.36	[8]
3"-hydroxyterphenyllin	Aspergillus candidus HM5-4	K562, BEL-7402, SGC-7901, A549, HeLa	3.32 - 60.36	[8]

Table 2: Antimicrobial and Antiviral Activity of p-Terphenyl Compounds

Compound	Fungal Source	Target Organism/Virus	MIC (µg/mL)	IC50 (µM)	Reference
Asperterphenyllin C	Aspergillus candidus LDJ-5	Proteus species	19	[6][7]	
Asperterphenyllin A	Aspergillus candidus LDJ-5	Influenza A virus (H1N1)	53	[6][7]	
Peniterphenyls A-C	Penicillium sp. SCSIO 41030	HSV-1/2	1.4 - 9.3 (EC50)	[9]	
Nocarterphenyl A	Nocardiopsis sp.	Staphylococcus aureus	21.6	[3]	
Nocarterphenyl C	Nocardiopsis sp.	Staphylococcus aureus	23.6	[3]	
Asperterphenylcin A	Aspergillus candidus HM5-4	Neoscytalidium dimidiatum	31.67 ± 2.36 mm inhibition zone	[10]	

Table 3: Enzyme Inhibitory Activity of p-Terphenyl Compounds

Compound	Fungal Source	Target Enzyme	IC50 (μM)	Reference
Asperterphenyllin A	Aspergillus candidus LDJ-5	Protein Tyrosine Phosphatase 1B (PTP1B)	21	[6][7]
Asperterphenyllin B	Aspergillus candidus HM5-4	α-glucosidase	1.26 ± 0.19	[8]
Terphenyllin	Aspergillus candidus HM5-4	α-glucosidase	2.16 ± 0.44	[8]
3"-hydroxyterphenyllin	Aspergillus candidus HM5-4	α-glucosidase	13.22 ± 0.55	[8]
Sanshamycin C	Aspergillus sp. ITBBc1	Phosphodiesterase 4D (PDE4D)	5.543	[2]
Talaroterphenyllin A-D	Talaromyces sp. SCSIO 41412	Phosphodiesterase 4 (PDE4)	0.40 - 16	[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of p-terphenyl compounds from marine fungi.

Fungal Culture and Fermentation

- **Strain Isolation and Maintenance:** Marine fungi are isolated from various sources such as sediments, sponges, and mangrove roots.[9] The fungal strains are typically identified based on morphological characteristics and molecular methods (e.g., ITS rRNA gene sequencing). Pure cultures are maintained on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 28°C).
- **Fermentation:** For the production of secondary metabolites, the fungus is cultured in a suitable liquid or solid-state medium. A common solid-state medium is rice medium.

- Solid-State Fermentation: A specific amount of rice (e.g., 100 g) and artificial sea salt in distilled water (e.g., 100 mL) are added to Erlenmeyer flasks. The flasks are autoclaved, cooled, and then inoculated with the fungal strain. The culture is incubated under static conditions at a controlled temperature (e.g., 28°C) for a specific period (e.g., 30 days).^[12]

Extraction and Isolation of p-Terphenyls

- Extraction: The fermented culture is extracted exhaustively with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.^[12]
- Fractionation and Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compounds.
 - Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether/ethyl acetate or chloroform/methanol).^[13]
 - Sephadex LH-20 Column Chromatography: Fractions are further purified on a Sephadex LH-20 column, often using methanol or a chloroform/methanol mixture as the mobile phase, to separate compounds based on their size.^[13]
 - High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol/water or acetonitrile/water).^[12]

Structure Elucidation

The chemical structures of the isolated p-terphenyls are determined using a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to establish the carbon skeleton and the placement of substituents.
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.

Biological Assays

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, A549, K562) are maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[\[11\]](#)[\[14\]](#)
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[\[14\]](#)
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) for a specific duration (e.g., 48 or 72 hours).[\[11\]](#)
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours.[\[11\]](#)
- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated, and the IC₅₀ value is determined.[\[11\]](#)
- **Inoculum Preparation:** A suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).[\[1\]](#)[\[10\]](#)
- **Serial Dilution:** The test compound is serially diluted in the broth in a 96-well microtiter plate.
- **Inoculation:** The microbial suspension is added to each well.
- **Incubation:** The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specific period (e.g., 24-48 hours).
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the

microorganism.[1][10]

- **Reaction Mixture Preparation:** A reaction mixture is prepared in a 96-well plate containing the test compound at various concentrations, α -glucosidase enzyme solution, and a phosphate buffer (pH 6.8).[15][16]
- **Pre-incubation:** The mixture is pre-incubated at 37°C for a short period (e.g., 10 minutes).
- **Substrate Addition:** The reaction is initiated by adding the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG).[15][16]
- **Incubation:** The plate is incubated at 37°C for a specific time (e.g., 20 minutes).
- **Reaction Termination:** The reaction is stopped by adding a sodium carbonate solution.
- **Absorbance Measurement:** The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated, and the IC₅₀ value is determined. Acarbose is commonly used as a positive control.[15][16]
- **Reaction Setup:** In a 96-well plate, the test compound is mixed with a buffer solution (e.g., Tris-HCl, pH 7.5, containing EDTA and DTT) and the PTP1B enzyme.[3][4]
- **Pre-incubation:** The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).
- **Substrate Addition:** The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl phosphate (pNPP).[3][4]
- **Absorbance Monitoring:** The dephosphorylation of pNPP to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.[4]
- **IC₅₀ Determination:** The inhibitory activity is expressed as the concentration of the compound required to inhibit 50% of the PTP1B activity (IC₅₀). Sodium orthovanadate is often used as a positive control.[4]
- **Cell Culture:** Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.[17][18]
- **Virus Infection:** The cell monolayer is infected with a specific titer of influenza A (H1N1) virus.

- **Compound Treatment:** After a short adsorption period, the virus-containing medium is removed, and the cells are incubated with fresh medium containing serial dilutions of the test compound.
- **Incubation:** The plates are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus-infected control wells (e.g., 48-72 hours).
- **CPE Assessment:** The CPE is observed microscopically, and cell viability can be quantified using a cell viability assay (e.g., MTT or neutral red uptake). The concentration of the compound that inhibits the virus-induced CPE by 50% (EC50) is determined.[\[17\]](#)
- **Assay Principle:** The assay measures the hydrolysis of cAMP by PDE4D. This can be done using various methods, including fluorescence polarization or luciferase reporter assays.[\[19\]](#)
[\[20\]](#)
- **Fluorescence Polarization Assay:**
 - A fluorescein-labeled cAMP substrate is used. In its cyclic form, it is a small molecule with low fluorescence polarization.
 - PDE4D hydrolyzes the cAMP-FAM, and the resulting linear phosphate group binds to a specific phosphate-binding agent, forming a large complex with high fluorescence polarization.
 - In the presence of a PDE4D inhibitor, the hydrolysis of cAMP-FAM is reduced, resulting in a lower fluorescence polarization signal.[\[21\]](#)
- **Cell-Based Luciferase Reporter Assay:**
 - Cells are co-transfected with a CRE-luciferase reporter vector and a PDE4D expression vector.
 - Intracellular cAMP levels are elevated using an activator like forskolin, which induces luciferase expression.
 - PDE4D reduces cAMP levels, thus decreasing luciferase expression.

- A PDE4D inhibitor will restore cAMP levels, leading to an increase in luciferase activity, which is measured as luminescence.[\[20\]](#)[\[22\]](#)

Visualizations

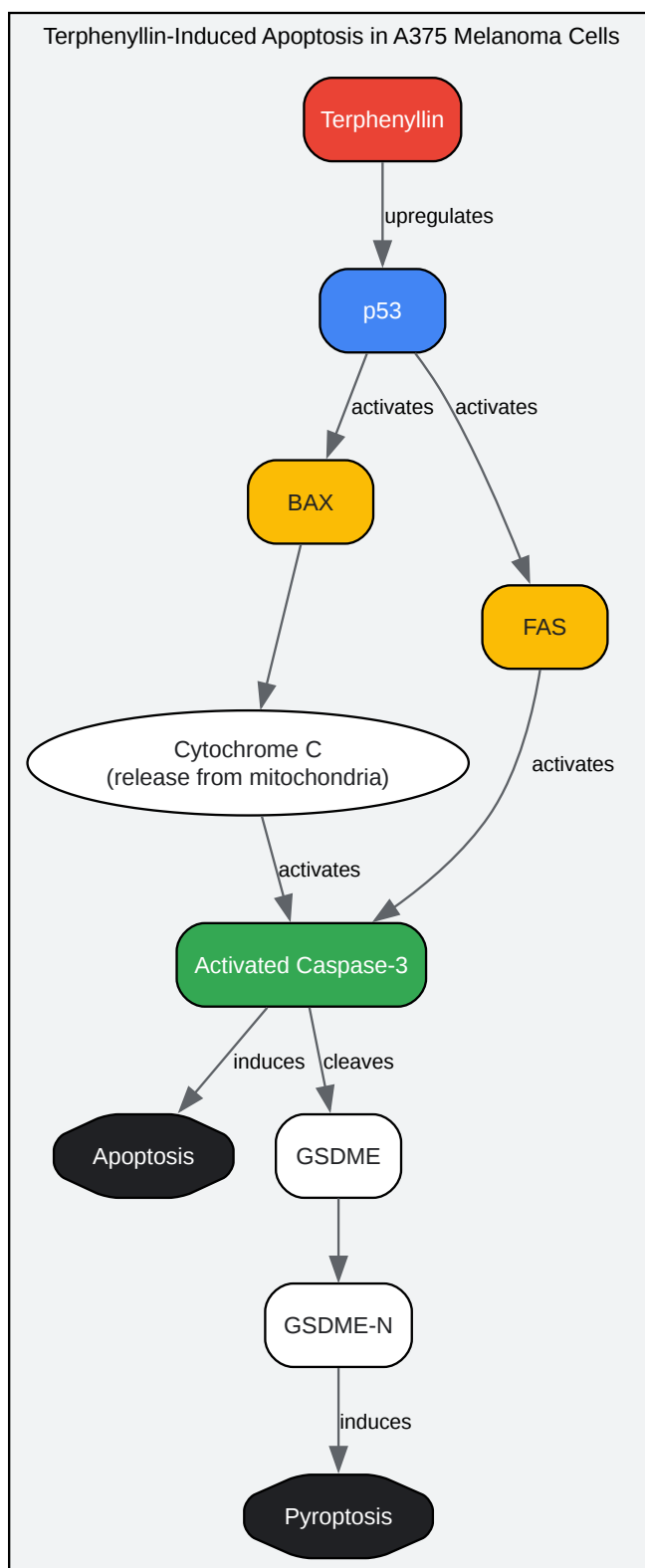
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the discovery of bioactive p-terphenyls.

Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 2. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 3. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 4. Inhibition of protein tyrosine phosphatase (PTP1B) and α -glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Terphenyllin induces CASP3-dependent apoptosis and pyroptosis in A375 cells through upregulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]
- 12. Polyhydroxy p-Terphenyls from a Mangrove Endophytic Fungus Aspergillus candidus LDJ-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of PhysicoChemical Parameters for Production of Cytotoxic Secondary Metabolites and Apoptosis Induction Activities in the Culture Extract of a Marine Algal–

Derived Endophytic Fungus *Aspergillus* sp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]
- 16. oamjms.eu [oamjms.eu]
- 17. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 18. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. usbio.net [usbio.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to p-Terphenyl Compounds from Marine Fungi]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420306#p-terphenyl-compounds-from-marine-fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com